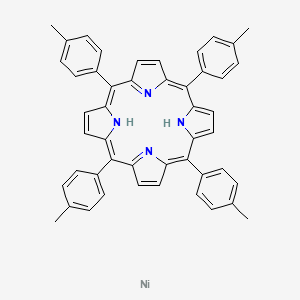
meso-Tetratolylporphyrin-Ni(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meso-Tetratolylporphyrin-Ni(II) is a compound with the molecular formula C48H38N4Ni . It has a molecular weight of 729.5 g/mol . The compound is also known by other names such as 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphinenickel and nickel;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin .
Chemical Reactions Analysis
The nitro group in porphyrins can improve the ability of porphyrin systems to act as radiosensitizers . Nitroporphyrins themselves are widely used as starting materials: they can undergo direct nucleophilic addition and substitution reactions with a wide range of nucleophiles and displacement of the nitro group .Physical And Chemical Properties Analysis
Meso-Tetratolylporphyrin-Ni(II) has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound is 728.244989 g/mol . The Topological Polar Surface Area is 57.4 Ų .Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Reactivity Profiles
Meso-Tetratolylporphyrin-Ni(II) derivatives have been used as excellent synthons for further functionalization to obtain new compounds with adequate features for a wide range of applications . The synthesis and reactivity features of these compounds have been the focus of several research groups .
Catalysis
Porphyrin derivatives, including Meso-Tetratolylporphyrin-Ni(II), have shown promising future in the field of catalysis . Their structure-dependent applications have led to considerable research directed towards the development of synthetic strategies to functionalize readily available porphyrins .
Medicine
These compounds have potential applications in medicine . The nitro group in these compounds can improve their ability to act as radiosensitizers .
Electronic Materials
Porphyrin derivatives are also being explored in the field of electronic materials . Their unique structure and properties make them suitable for various applications in this field .
Functional Materials
The scope of application of meso-arylporphyrins, including Meso-Tetratolylporphyrin-Ni(II), will expand due to increasing demand for functional materials based on tetrapyrrole macroheterocycles for modern technologies, medicine, and materials science .
Supramolecular Systems
These compounds are also being used as convenient “building blocks” for various supramolecular systems . Their unique structure and properties make them suitable for this application .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Zukünftige Richtungen
The syntheses and reactions of porphyrins, such as meso-5,10,15,20-tetraphenyl-21H,23H-porphine (H2TPP), are prevalent in undergraduate chemistry teaching laboratories worldwide . The importance of porphyrins and their derivatives in dye-sensitized solar cells, as photocatalysts, and in biology offers additional context for these compounds as timely and relevant advanced topics .
Eigenschaften
IUPAC Name |
nickel;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4.Ni/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,49,52H,1-4H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIKDAAUBYPKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
meso-Tetratolylporphyrin-Ni(II) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B2382714.png)
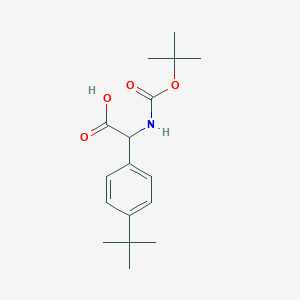
![1-[3-(2,2,2-Trifluoroethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2382716.png)
![1-(4-methylpiperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2382718.png)
![ethyl 2-(2-((4-butyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382719.png)
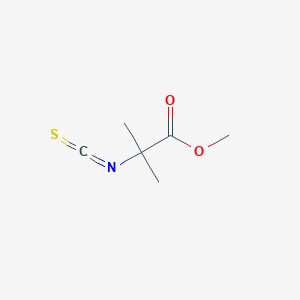

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2382725.png)
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2382727.png)
![(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride](/img/structure/B2382728.png)
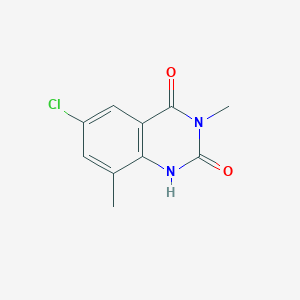
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine formate](/img/structure/B2382732.png)
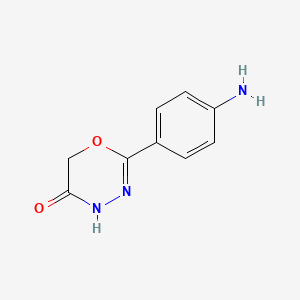
![(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2382737.png)